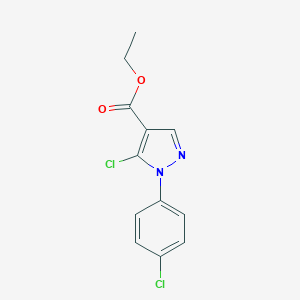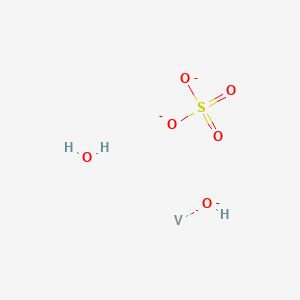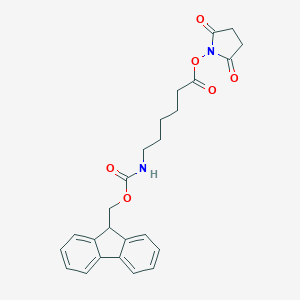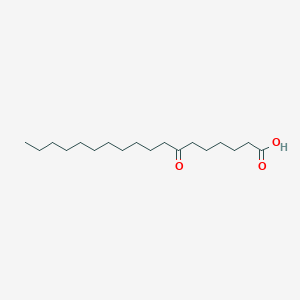
4-Chloro-6-phenoxypyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-phenoxypyrimidin-2-amine, also known as CPPA, is a chemical compound that belongs to the pyrimidine family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPPA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
4-Chloro-6-phenoxypyrimidin-2-amine acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. By modulating the activity of this receptor, 4-Chloro-6-phenoxypyrimidin-2-amine has been found to have potential therapeutic applications in these disorders.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-6-phenoxypyrimidin-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase the activity of mGluR4, leading to increased neurotransmitter release in the brain. This increased neurotransmitter release has been linked to improvements in cognitive function, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chloro-6-phenoxypyrimidin-2-amine is its specificity for the mGluR4 receptor. This specificity allows researchers to selectively modulate the activity of this receptor without affecting other receptors in the brain. However, one limitation of 4-Chloro-6-phenoxypyrimidin-2-amine is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for research on 4-Chloro-6-phenoxypyrimidin-2-amine. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another direction is to study its long-term effects in vivo and its potential for use as a tool for studying the role of mGluR4 in the brain. Additionally, there is a need for further research on the synthesis and purification of 4-Chloro-6-phenoxypyrimidin-2-amine to improve its yield and purity.
Métodos De Síntesis
4-Chloro-6-phenoxypyrimidin-2-amine is synthesized by reacting 4,6-dichloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction yields 4-Chloro-6-phenoxypyrimidin-2-amine as a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-Chloro-6-phenoxypyrimidin-2-amine has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Propiedades
Número CAS |
100763-71-1 |
|---|---|
Nombre del producto |
4-Chloro-6-phenoxypyrimidin-2-amine |
Fórmula molecular |
C10H8ClN3O |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
4-chloro-6-phenoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
Clave InChI |
WCDHWNAYCBWKKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Sinónimos |
2-amino-4-phenoxy-6-chloropyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















